molecular formula C14H16O3 B14518932 2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate CAS No. 62881-23-6

2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B14518932
CAS No.: 62881-23-6
M. Wt: 232.27 g/mol
InChI Key: VGOQEKNXQBUUAX-UHFFFAOYSA-N
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Description

2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both an ethenyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-ethenylphenol with 2-chloroethyl 2-methylprop-2-enoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in polymerization reactions, while the phenoxy group can engage in various chemical interactions. These interactions can influence the compound’s behavior in different environments, making it useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate: Similar structure but with an additional ethoxy group.

    2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate: A closely related compound with slight structural variations.

Uniqueness

This compound is unique due to its combination of ethenyl and phenoxy groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

62881-23-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(2-ethenylphenoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H16O3/c1-4-12-7-5-6-8-13(12)16-9-10-17-14(15)11(2)3/h4-8H,1-2,9-10H2,3H3

InChI Key

VGOQEKNXQBUUAX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=CC=C1C=C

Origin of Product

United States

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